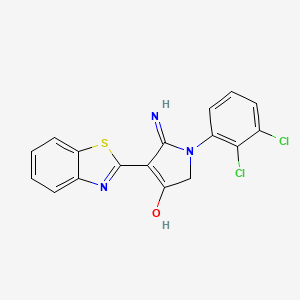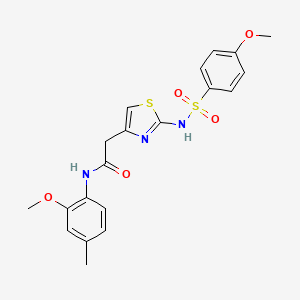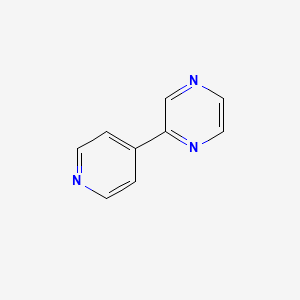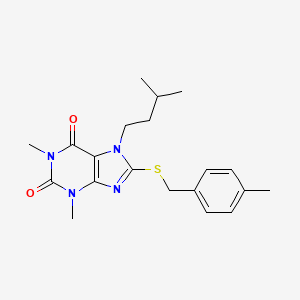
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as compound X, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of purine analogs and has been shown to exhibit significant biological activity.
作用機序
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X is still under investigation. However, it has been proposed that it exerts its biological activity by inhibiting the activity of certain enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
Compound X has several advantages and limitations for lab experiments. Its synthetic route is well-established, and it is readily available in large quantities. Moreover, it exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, the 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione's stability and solubility can be a limiting factor, and it requires specialized storage and handling conditions.
将来の方向性
There are several future directions for the research on 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X. One potential area of study is its use in combination with other drugs to enhance its therapeutic efficacy. Moreover, the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of more potent and selective 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-diones. Additionally, the investigation of the 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione's mechanism of action and its effect on various signaling pathways could provide insights into its potential use in the treatment of various diseases.
合成法
The synthesis of 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X involves a multi-step process that includes the reaction of 4-chlorobenzyl mercaptan with 7-isopentyl-1,3-dimethylxanthine, followed by the reaction with phosgene and ammonium hydroxide. The final product is obtained after purification and isolation using various chromatographic techniques.
科学的研究の応用
Compound X has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and neurological disorders. It has been shown to exhibit potent antiviral and anticancer activity by inhibiting the replication of the virus and cancer cells. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been demonstrated to have a neuroprotective effect by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)10-11-24-16-17(22(4)20(26)23(5)18(16)25)21-19(24)27-12-15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKMOLIRZENSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
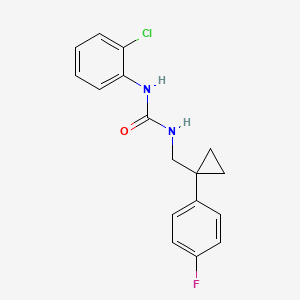

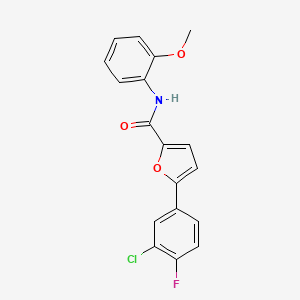

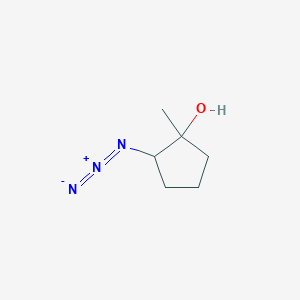
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)
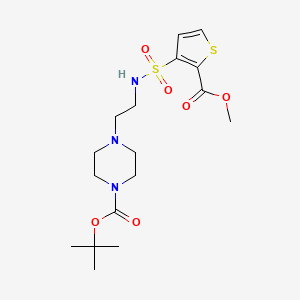
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
